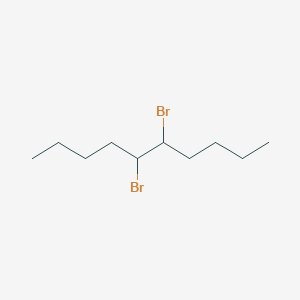
5,6-Dibromodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromodecane: is an organic compound with the molecular formula C10H20Br2 It belongs to the class of vicinal dibromides, which are characterized by having two bromine atoms attached to adjacent carbon atoms in a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Dibromodecane can be synthesized through the bromination of decane. The reaction typically involves the addition of bromine (Br2) to decane in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine radicals add to the carbon-carbon double bond, resulting in the formation of the dibromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromodecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to decane by using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Major Products Formed:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of decenes.
Reduction: Formation of decane.
Scientific Research Applications
Chemistry: 5,6-Dibromodecane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: While specific applications in biology and medicine are limited, dibromides like this compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of polymers and as a cross-linking agent in the manufacture of certain types of plastics and resins.
Mechanism of Action
The mechanism of action of 5,6-dibromodecane primarily involves its reactivity as a dibromide. The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. This reactivity is exploited in synthetic organic chemistry to introduce various functional groups into molecules. The compound’s ability to undergo elimination reactions also makes it useful in the formation of alkenes.
Comparison with Similar Compounds
- 1,2-Dibromodecane
- 1,10-Dibromodecane
- 1,12-Dibromododecane
Comparison: 5,6-Dibromodecane is unique among its analogs due to the position of the bromine atoms on the carbon chain. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1,2-dibromodecane has bromine atoms on the first and second carbon atoms, making it more reactive in certain substitution reactions compared to this compound. Similarly, 1,10-dibromodecane and 1,12-dibromododecane have bromine atoms further apart, which influences their chemical behavior and applications.
Properties
CAS No. |
77928-86-0 |
|---|---|
Molecular Formula |
C10H20Br2 |
Molecular Weight |
300.07 g/mol |
IUPAC Name |
5,6-dibromodecane |
InChI |
InChI=1S/C10H20Br2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
GRHWTEWNWUYZGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(CCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




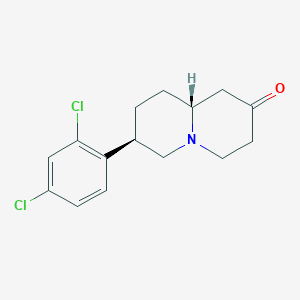
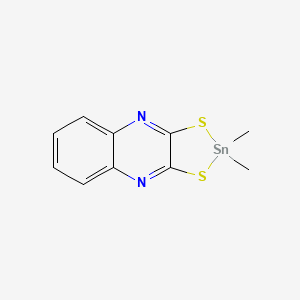
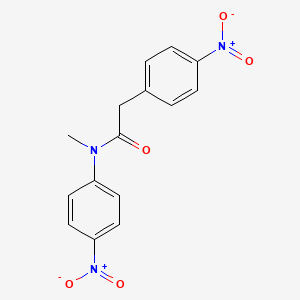
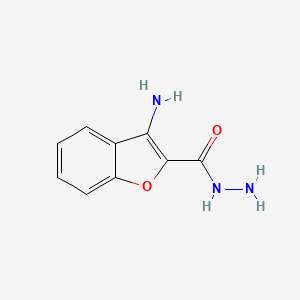

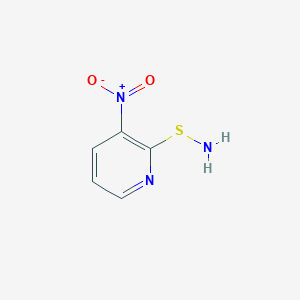
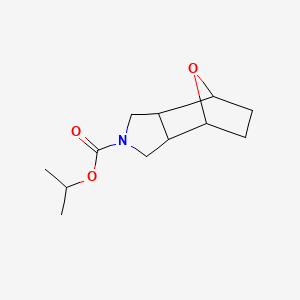
![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)
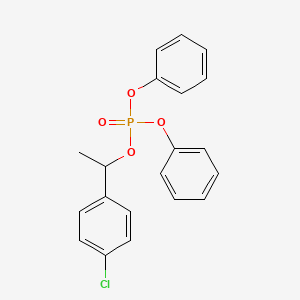
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

